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Introduction
Clathrin heavy chain 22 (CHC22), encoded by the CLTCL1 gene, is a specialized clathrin

isoform predominantly expressed in skeletal muscle and adipose tissue.[1][2][3] Unlike the

ubiquitously expressed CHC17, which is crucial for endocytosis, CHC22 plays a key role in the

intracellular trafficking of the insulin-responsive glucose transporter GLUT4.[1][2][4][5]

Specifically, CHC22 is involved in the formation of the GLUT4 storage compartment (GSC),

sequestering GLUT4 intracellularly until an insulin signal triggers its translocation to the cell

surface to facilitate glucose uptake.[1][3][6][7] Dysregulation of CHC22 function has been

associated with impaired glucose metabolism and type 2 diabetes.[1][2][5][8] The generation of

CHC22 knockout cell lines is a critical tool for elucidating its precise molecular functions,

understanding its role in disease, and for the development of novel therapeutic strategies.

This document provides a detailed protocol for generating CHC22 knockout cell lines using the

CRISPR-Cas9 system, along with methods for validation and characterization.

Signaling Pathway Involving CHC22
CHC22 is a key component of a specialized trafficking pathway that regulates glucose

homeostasis. In muscle and fat cells, CHC22 facilitates the sorting of newly synthesized

GLUT4 from the early secretory pathway, specifically the ER-Golgi intermediate compartment

(ERGIC), to a specialized intracellular storage compartment.[4][6][7] This process is distinct
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from the trafficking pathways mediated by the conventional CHC17 clathrin.[3][9] Upon insulin

stimulation, signaling cascades lead to the translocation of GLUT4 from the GSC to the plasma

membrane, enabling glucose uptake. CHC22's role is therefore critical in maintaining the

intracellular pool of GLUT4, ready for rapid mobilization.
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Caption: CHC22-mediated GLUT4 trafficking pathway.

Experimental Protocols
I. Generation of CHC22 Knockout Cell Lines using
CRISPR-Cas9
This protocol outlines the generation of CHC22 knockout cell lines using a plasmid-based

CRISPR-Cas9 system.

A. sgRNA Design and Vector Construction
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Target Selection: Design single guide RNAs (sgRNAs) targeting an early exon of the CLTCL1

gene to maximize the likelihood of generating a loss-of-function mutation.[10][11] Use online

design tools such as Benchling or the CRISPR Design Tool to identify sgRNAs with high on-

target scores and low off-target potential.[12]

Vector Selection: Utilize a vector co-expressing Cas9 nuclease and the sgRNA, such as the

pX458 plasmid (Addgene #48138), which also contains a GFP reporter for selection of

transfected cells.[10]

Cloning: Synthesize oligonucleotides corresponding to the designed sgRNA sequences and

clone them into the chosen CRISPR-Cas9 vector according to the manufacturer's

instructions. A common method involves linearizing the vector with a restriction enzyme like

BbsI and ligating the annealed sgRNA oligos.[10]

B. Cell Culture and Transfection

Cell Lines: Human cell lines endogenously expressing CHC22, such as HeLa cells or human

myoblasts (e.g., LHCNM2), are suitable for generating CHC22 knockouts.[6][9][13]

Transfection: Transfect the cells with the constructed CRISPR-Cas9 plasmid using a suitable

method, such as lipofection or electroporation. Optimize transfection efficiency for the

specific cell line.

C. Single-Cell Cloning

Enrichment of Edited Cells: 48 hours post-transfection, enrich for transfected cells by

fluorescence-activated cell sorting (FACS) for GFP-positive cells.[14]

Single-Cell Seeding: Seed the GFP-positive cells into 96-well plates at a density of a single

cell per well to isolate clonal populations.

Clonal Expansion: Expand the single-cell clones until sufficient numbers of cells are available

for validation.

D. Validation of Knockout Clones

Genomic DNA Analysis:
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Extract genomic DNA from the expanded clones.

Perform PCR amplification of the targeted region of the CLTCL1 gene.

Sequence the PCR products (Sanger sequencing) to identify insertions or deletions

(indels) that result in frameshift mutations.[15] Analysis tools like Inference of CRISPR

Edits (ICE) can be used to deconvolute sequencing traces from mixed populations.[14]

Protein Expression Analysis (Western Blot):

Prepare whole-cell lysates from the parental cell line and the putative knockout clones.

Perform Western blotting using a validated antibody specific for CHC22 to confirm the

absence of the protein.

It is crucial to use an antibody that recognizes a region of the protein upstream of the

targeted exon to avoid false negatives due to truncated protein expression.[15]

Functional Assays:

Assess the impact of CHC22 knockout on GLUT4 localization and trafficking. This can be

done by immunofluorescence staining for GLUT4 and observing its distribution. In CHC22-

depleted cells, a reduction in intracellular GLUT4 staining and dispersion of the GSC is

expected.[2][13]
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Caption: Workflow for generating CHC22 knockout cell lines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1177498?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Summary of Expected Outcomes in CHC22 Knockout vs. Wild-Type Cells

Parameter Wild-Type Cells
CHC22 Knockout
Cells

Expected
Quantitative
Change

CLTCL1 Gene Intact sequence
Frameshift mutation

(indel)
N/A

CHC22 Protein Expressed Absent >95% reduction

Intracellular GLUT4 Concentrated in GSC Dispersed

Significant decrease

in perinuclear staining

intensity

Insulin-stimulated

Glucose Uptake
Responsive Potentially impaired

Varies by cell type and

compensation

mechanisms

Table 2: Example Data from Validation of a CHC22 Knockout Clone

Clone ID
Genotype
(Sequencing
Result)

CHC22 Protein
Level (vs. WT)

Intracellular GLUT4
Staining

WT Wild-Type 100% Perinuclear, punctate

KO-1
2 bp deletion in Exon

3 (frameshift)
<5% Diffuse, cytoplasmic

KO-2
7 bp insertion in Exon

3 (frameshift)
<5% Diffuse, cytoplasmic

Control (Non-edited

clone)
Wild-Type 98% Perinuclear, punctate

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The generation of CHC22 knockout cell lines using CRISPR-Cas9 is a powerful approach to

study the specific functions of this clathrin isoform in cellular trafficking and metabolism.

Rigorous validation at the genomic, proteomic, and functional levels is essential to ensure the

reliability of the knockout model. These cell lines will be invaluable for dissecting the molecular

mechanisms of GLUT4 trafficking, investigating the pathophysiology of metabolic diseases, and

for the screening and development of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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